molecular formula C10H14N2O B1306921 4-(2-Pyridinyl)-4-piperidinol CAS No. 50461-56-8

4-(2-Pyridinyl)-4-piperidinol

Cat. No. B1306921
CAS RN: 50461-56-8
M. Wt: 178.23 g/mol
InChI Key: BUJRWALNQXWLLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and cyclization processes. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which yields substituted pyrazolopyrans . Another paper reports a three-step synthesis of a pyrazolyl piperidine, a key intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-pot, three-component synthesis method is communicated for the creation of a chromenopyrimidinone derivative using 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction . The crystal structures of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been studied, revealing non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) .

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyridine and piperidine derivatives. For example, piperidine-mediated [3 + 3] cyclization is used to synthesize chromenopyridine derivatives . The reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst leads to a novel carbonylation at a C-H bond in the piperazine ring . The influence of substituents on the reactivity of these substrates is also discussed.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups affects the reactivity of the substrates in carbonylation reactions . The computational studies of a synthesized chromenopyrimidinone indicate suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . The efficiency of polymer-bound pyridines in catalytic reactions is compared with standard catalysts, and factors such as polymer type, spacer, loading, and temperature are considered .

Scientific Research Applications

Molecular Structure and Solvent Effects

  • 4-(2-Pyridinyl)-4-piperidinol (4-pypp) has been extensively studied for its molecular structure and solvent effects. A detailed experimental and theoretical study using nuclear magnetic resonance (NMR) spectroscopy revealed the solvent-dependent molecular geometry and the mole fractions of stable conformers of 4-pypp. This study highlights the intricate relationship between molecular structure and environmental factors (Alver, Parlak, & Bilge, 2011).

Synthesis and Chemical Transformations

  • The compound's utility in synthesis is notable, particularly in the creation of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives through a piperidine-mediated [3 + 3] cyclization process, providing a highly efficient and facile route to functionalized 5H-chromeno[2,3-b]pyridines (Zhang et al., 2021).
  • It also plays a crucial role in the synthesis of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, which are potential stereoselective catalysts. The nucleophilic substitution of 2-amino-4-chloropyridine with piperidine yields 2-amino-4-piperidinyl pyridine, a key intermediate in this synthesis process (Tian et al., 2012).

Photophysical and Catalytic Properties

  • The photophysical properties of 4-(2-Pyridinyl)-4-piperidinol derivatives are of interest, especially in the context of luminescent mixed ligand copper(I) clusters. The properties of such clusters, comprising pyridine and piperidine ligands, have been studied, revealing insights into the labile equilibria involving several species and factors determining their emission properties (Vitale, 2001).
  • Additionally, 4-(2-Pyridinyl)-4-piperidinol derivatives have been used as ligands in chiral catalysis. For instance, the chiral ligand 2-(2′-piperidinyl)pyridine has been synthesized and effectively used as an enantioselective catalyst in the addition of diethylzinc to aldehydes, yielding optically active secondary alcohols (Cheng et al., 2008).

Safety And Hazards

As with any chemical compound, handling “4-(2-Pyridinyl)-4-piperidinol” would require appropriate safety precautions. Pyridine is toxic and irritating to the skin and eyes, and similar precautions would likely be necessary for this compound .

Future Directions

The potential applications and future directions for research on “4-(2-Pyridinyl)-4-piperidinol” would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the prevalence of pyridine and piperidine rings in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

properties

IUPAC Name

4-pyridin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-7-11-8-5-10)9-3-1-2-6-12-9/h1-3,6,11,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJRWALNQXWLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964693
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyridinyl)-4-piperidinol

CAS RN

50461-56-8
Record name 4-(Pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-benzyl-4-hydroxy-4-(2-pyridyl)piperidine (1.2 g, 4.48 mmol), 20% Pd—C (0.2 g) and EtOH (100 mL) was stirred at H2 (150 psi ) for 36 h. The catalyst was removed by filtration and washed with more ethanol. Solvent was evaporated to give pure 4-hydroxy-4-(2-pyridyl)piperidine (0.75 g, 94%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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